1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in cancer treatment. This compound features a fluorophenyl group, an imidazopyridine moiety, and a pyrrolidine carboxamide structure, making it a candidate for further pharmacological studies. Its IUPAC name indicates a well-defined molecular structure that incorporates various functional groups, which may confer specific biological activities.
The compound is documented in various scientific databases and patent filings, providing insights into its synthesis, properties, and potential applications. Notably, it has been referenced in patent literature related to therapeutic compositions targeting specific mutant alleles associated with cancer .
This compound falls under the category of bioactive molecules with potential applications in medicinal chemistry. Its classification as an amide and its structural components suggest it may interact with biological targets such as enzymes or receptors involved in disease pathways.
The synthesis of 1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide involves several key steps:
The specific methodologies used for these reactions can vary significantly based on the desired yield and purity of the final product .
The molecular structure of 1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide can be described as follows:
Property | Value |
---|---|
IUPAC Name | 1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide |
InChI | InChI=1S/C25H21FN4O2 |
InChI Key | RSRVBWDCNSRHSK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)F |
The compound's chemical reactivity can be explored through various reaction mechanisms:
Each of these reactions requires careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields .
The mechanism of action for 1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide is likely linked to its interactions with specific biological targets:
Further studies are required to elucidate the precise biochemical pathways affected by this compound.
The physical properties of this compound are influenced by its complex molecular structure:
Key chemical properties include:
The potential applications of 1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide include:
This compound represents a promising area of research within medicinal chemistry, warranting further investigation into its therapeutic potential and mechanisms of action.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4